Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the piperazine ring, often through a nucleophilic aromatic substitution reaction.
Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to manage the complexity of the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions on the piperazine ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated thiazole derivatives.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can bind to various enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Methyl (4-(2-(4-(3-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Methyl (4-(2-(4-(3-methylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Uniqueness
Methyl (4-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the presence of the methoxy group on the phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This modification can enhance the compound’s solubility, stability, and ability to cross biological membranes, making it a more effective candidate for drug development compared to its analogs.
Properties
IUPAC Name |
methyl N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-25-15-5-3-4-14(11-15)21-6-8-22(9-7-21)16(23)10-13-12-27-17(19-13)20-18(24)26-2/h3-5,11-12H,6-10H2,1-2H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNVBOBTMQPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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